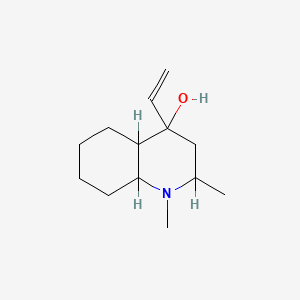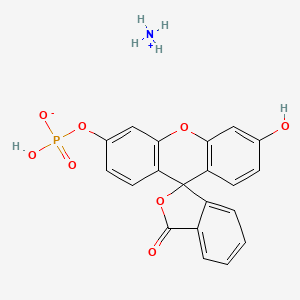
Fluorescein-diphosphat monoammonium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluorescein-diphosphat monoammonium salt is a fluorogenic substrate used primarily in biochemical assays. It is a colorless and nonfluorescent compound that, upon enzymatic hydrolysis, yields fluorescein, a highly fluorescent molecule. This property makes it particularly useful in various fluorescence-based detection methods .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Fluorescein-diphosphat monoammonium salt is synthesized through a multi-step process involving the phosphorylation of fluorescein. The reaction typically involves the use of phosphorylating agents such as phosphorus oxychloride (POCl3) under controlled conditions to ensure the selective formation of the diphosphate ester .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale phosphorylation reactions followed by purification steps to isolate the desired product. The process is optimized to achieve high yields and purity, often employing techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Fluorescein-diphosphat monoammonium salt primarily undergoes hydrolysis reactions. The enzymatic hydrolysis of its phosphate groups by alkaline phosphatase results in the formation of fluorescein monophosphate and subsequently fluorescein .
Common Reagents and Conditions
The hydrolysis reactions are typically carried out in alkaline conditions, with the presence of alkaline phosphatase being crucial for the reaction. The optimal pH for these reactions is around 8-10 .
Major Products Formed
The major products formed from the hydrolysis of this compound are fluorescein monophosphate and fluorescein. Fluorescein is highly fluorescent and is the primary product of interest in many biochemical assays .
Applications De Recherche Scientifique
Fluorescein-diphosphat monoammonium salt has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzyme assays to study the activity of phosphatases.
Biology: Employed in cell viability assays and to monitor enzymatic activities within cells.
Medicine: Utilized in diagnostic assays to detect the presence of specific enzymes or to measure enzyme activity in clinical samples.
Industry: Applied in high-throughput screening assays for drug discovery and development
Mécanisme D'action
The mechanism of action of fluorescein-diphosphat monoammonium salt involves its enzymatic hydrolysis by phosphatases. The enzyme cleaves the phosphate groups, resulting in the formation of fluorescein, which exhibits strong fluorescence. This fluorescence can be measured and quantified, providing insights into the enzymatic activity and the presence of specific enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluorescein monophosphate monoammonium salt: Similar in structure but contains only one phosphate group.
4-Methylumbelliferyl phosphate: Another fluorogenic substrate used in similar assays but with different fluorescence properties.
6,8-Difluoro-4-methylumbelliferyl phosphate: A derivative of 4-methylumbelliferyl phosphate with enhanced properties for specific applications
Uniqueness
Fluorescein-diphosphat monoammonium salt is unique due to its high fluorescence quantum yield and its ability to produce a strong fluorescent signal upon enzymatic hydrolysis. This makes it particularly valuable in assays requiring high sensitivity and specificity .
Propriétés
Formule moléculaire |
C20H16NO8P |
|---|---|
Poids moléculaire |
429.3 g/mol |
Nom IUPAC |
azanium;(6'-hydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) hydrogen phosphate |
InChI |
InChI=1S/C20H13O8P.H3N/c21-11-5-7-15-17(9-11)26-18-10-12(28-29(23,24)25)6-8-16(18)20(15)14-4-2-1-3-13(14)19(22)27-20;/h1-10,21H,(H2,23,24,25);1H3 |
Clé InChI |
QKVQYTIROGRBFN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)OP(=O)(O)[O-].[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



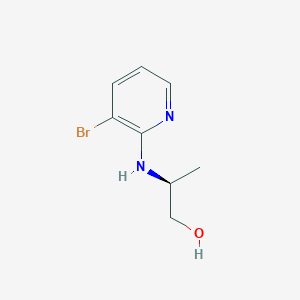


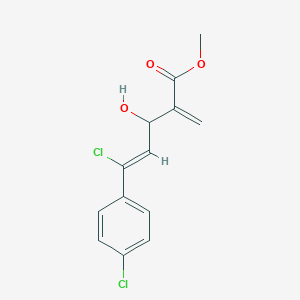
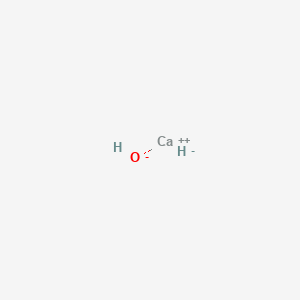

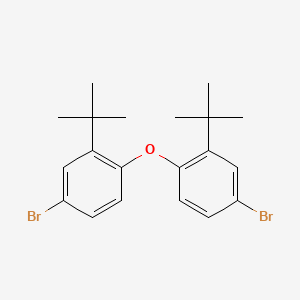

![1H,4H-[1,3]Thiazeto[3,2-a]quinoline-3-carboxylic acid, 7-[4-[[3-(2,6-difluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-6-fluoro-4-oxo-](/img/structure/B13743617.png)
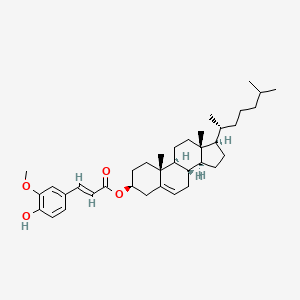
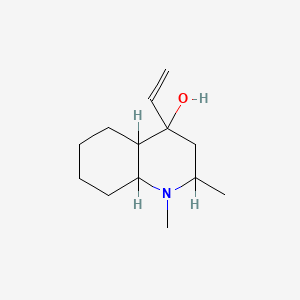
![3-[(2,4-Difluorophenyl)sulfanylmethyl]piperidine](/img/structure/B13743633.png)
